![molecular formula C16H19N3O3 B2605641 N-(1-cyano-2-methoxy-1-methylethyl)-2-(4-methoxy-1H-indol-3-yl)acetamide CAS No. 1798026-33-1](/img/structure/B2605641.png)
N-(1-cyano-2-methoxy-1-methylethyl)-2-(4-methoxy-1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-2-methoxy-1-methylethyl)-2-(4-methoxy-1H-indol-3-yl)acetamide, commonly known as CMI-977, is a small molecule inhibitor of the eukaryotic translation initiation factor 4E (eIF4E) that has been studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
CMI-977 inhibits the N-(1-cyano-2-methoxy-1-methylethyl)-2-(4-methoxy-1H-indol-3-yl)acetamide-mediated translation initiation of oncogenic mRNAs by binding to N-(1-cyano-2-methoxy-1-methylethyl)-2-(4-methoxy-1H-indol-3-yl)acetamide and disrupting its interaction with the mRNA cap structure. This leads to the suppression of the translation of oncogenic mRNAs, resulting in the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
CMI-977 has been shown to have potent anti-tumor activity in various cancer models, including breast, prostate, lung, and colon cancer. In addition, CMI-977 has been shown to enhance the efficacy of chemotherapy and radiation therapy in these models. CMI-977 has also been shown to have a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CMI-977 is its ability to inhibit the translation of oncogenic mRNAs, which makes it a promising therapeutic agent for cancer treatment. However, one of the limitations of CMI-977 is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
For the study of CMI-977 include investigating its potential use in combination with other therapeutic agents, developing more potent and selective N-(1-cyano-2-methoxy-1-methylethyl)-2-(4-methoxy-1H-indol-3-yl)acetamide inhibitors, and improving its solubility through novel drug delivery systems.
Méthodes De Synthèse
The synthesis method of CMI-977 involves the reaction of 4-methoxy-1H-indole-3-carboxylic acid with 1-cyano-2-methoxy-1-methylethylene in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the intermediate 4-methoxy-N-(1-cyano-2-methoxy-1-methylethyl)-1H-indole-3-carboxamide. This intermediate is then reacted with acetic anhydride to produce the final product, CMI-977.
Applications De Recherche Scientifique
CMI-977 has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that CMI-977 inhibits the translation of oncogenic mRNAs, leading to the suppression of tumor growth and metastasis. In addition, CMI-977 has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer models.
Propriétés
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-2-(4-methoxy-1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-16(9-17,10-21-2)19-14(20)7-11-8-18-12-5-4-6-13(22-3)15(11)12/h4-6,8,18H,7,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGOOMFENAPNJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)CC1=CNC2=C1C(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methoxy-1-methylethyl)-2-(4-methoxy-1H-indol-3-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.